An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-formylchromone
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-3-formylchromone, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data.
Introduction
6-Chloro-3-formylchromone (CAS No: 42248-31-7) is a chromone derivative distinguished by a chlorine substituent at the 6-position and a formyl group at the 3-position.[1] The chromone scaffold is a common feature in a variety of natural products and pharmacologically active molecules. The presence of the electrophilic aldehyde and the chlorinated aromatic ring makes 6-Chloro-3-formylchromone a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.
Synthesis of 6-Chloro-3-formylchromone
The most common and efficient method for the synthesis of 6-Chloro-3-formylchromone is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an activated aromatic compound, in this case, 5'-chloro-2'-hydroxyacetophenone, using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone.[4] A subsequent intramolecular cyclization and dehydration lead to the formation of the chromone ring with the formyl group at the 3-position.[3]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure adapted from established methods for the synthesis of substituted 3-formylchromones.[2][3]
Reagents and Materials:
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5'-chloro-2'-hydroxyacetophenone
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Ice
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Ethanol (for recrystallization)
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Standard laboratory glassware
Procedure:
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Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring.
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Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL, 0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
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After the addition is complete, stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Formylation Reaction: To the prepared Vilsmeier reagent, add 5'-chloro-2'-hydroxyacetophenone (approx. 0.01 mol) portion-wise while stirring vigorously.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.
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Work-up and Isolation: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring to decompose the reaction complex. A solid precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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Purification: Dry the crude product. Recrystallize the solid from ethanol to obtain pure 6-Chloro-3-formylchromone.
Synthesis Workflow
Caption: General workflow for the synthesis of 6-Chloro-3-formylchromone.
Characterization of 6-Chloro-3-formylchromone
The structure and purity of the synthesized 6-Chloro-3-formylchromone are confirmed by various spectroscopic methods and physical constant determination.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClO₃ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Appearance | Light orange to yellow powder/crystal | [5] |
| Melting Point | 166-168 °C | [5] |
| Solubility | Soluble in Chloroform | [5] |
| Yield | ~71% | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 6-Chloro-3-formylchromone, the expected signals are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.7 | s | 1H | H-2 |
| ~8.2 | d | 1H | H-5 |
| ~7.8 | dd | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the NMR spectrometer's field strength. The data presented is a typical representation.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde Carbonyl (CHO) |
| ~176 | Chromone Carbonyl (C-4) |
| ~160 | C-2 |
| ~154 | C-8a |
| ~136 | C-7 |
| ~133 | C-6 |
| ~126 | C-5 |
| ~125 | C-4a |
| ~120 | C-8 |
| ~118 | C-3 |
Note: This is a representative peak list. Actual chemical shifts can vary.
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900-2800 | Aldehyde C-H stretch |
| ~1680-1660 | Aldehyde C=O stretch |
| ~1650-1630 | Chromone C=O stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~850-800 | C-Cl stretch |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 208/210 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 180/182 | [M-CO]⁺ |
| 152/154 | [M-CO-CO]⁺ |
| 117 | [M-CO-CO-Cl]⁺ |
Characterization Workflow
Caption: Workflow for the characterization of 6-Chloro-3-formylchromone.
Conclusion
This technical guide has outlined the synthesis and characterization of 6-Chloro-3-formylchromone. The Vilsmeier-Haack reaction provides a reliable route for its synthesis from readily available starting materials. The structural confirmation is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, along with melting point determination. This well-characterized compound serves as a key building block for the development of novel heterocyclic compounds with potential applications in the pharmaceutical and materials science industries.
References
- 1. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 6-CHLORO-3-FORMYLCHROMONE | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]
